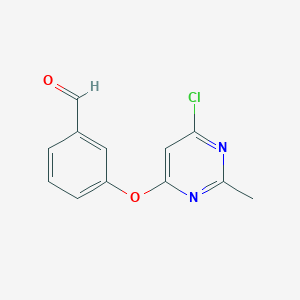

3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde

説明

3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde is a heterocyclic aromatic compound featuring a pyrimidine core substituted with chlorine and methyl groups at the 6- and 2-positions, respectively. The pyrimidine ring is linked via an ether bond to a benzaldehyde moiety at the 3-position of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The aldehyde group serves as a reactive site for further functionalization, such as condensation or nucleophilic addition reactions, while the chloro and methyl substituents enhance lipophilicity and influence metabolic stability .

特性

IUPAC Name |

3-(6-chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-8-14-11(13)6-12(15-8)17-10-4-2-3-9(5-10)7-16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDGIROTYGPZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde typically involves the reaction of 6-chloro-2-methylpyrimidine with 3-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde .

化学反応の分析

Types of Reactions

3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzoic acid.

Reduction: 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

1. Cancer Treatment

3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde has shown potential as an inhibitor of extracellular signal-regulated kinase 2 (ERK2), a target in cancer therapy. Research indicates that compounds inhibiting ERK2 can be beneficial in treating various cancers, including melanoma, pancreatic cancer, and breast cancer. A patent describes the use of this compound in pharmaceutical compositions aimed at inhibiting ERK activity in patients .

Table 1: Cancer Types Targeted by ERK2 Inhibitors

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Melanoma | ERK2 inhibition | |

| Pancreatic Cancer | ERK2 inhibition | |

| Breast Cancer | ERK2 inhibition | |

| Colorectal Cancer | ERK2 inhibition |

Agricultural Applications

2. Plant Growth Stimulation

Research has indicated that derivatives of 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde exhibit stimulating effects on plant growth. A study utilizing ultrasonic-assisted synthesis found that certain synthesized compounds showed over 75% activity in promoting plant growth during biological screening . The compounds were selected for further field tests based on their efficacy.

Table 2: Efficacy of Compounds on Plant Growth

| Compound Name | Activity Percentage (%) | Reference |

|---|---|---|

| 4-((4-Methyl-6-(methylthio)pyrimidin-2-yl)oxy)benzaldehyde | >75% | |

| Methyl 4-((4-Methyl-6-(methylthio)pyrimidin-2-yl)oxy)benzoate | >75% |

Cosmetic Formulations

3. Cosmetic Applications

The compound is also being explored for its potential in cosmetic formulations. Its properties can contribute to the stability and effectiveness of topical products. Recent advances in cosmetic formulation principles highlight the importance of assessing both safety and efficacy before market introduction . The incorporation of such chemical compounds can enhance the moisturizing and sensory properties of products.

Table 3: Properties Influenced by Cosmetic Ingredients

作用機序

The mechanism of action of 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical for cellular functions .

類似化合物との比較

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives, focusing on heterocyclic cores, substituents, and physicochemical properties. Key analogs include:

*Calculated based on molecular formula.

Key Findings:

Heterocyclic Core Influence :

- Pyrimidine-based analogs (e.g., the target compound and the thiazole-carboxylic acid derivative) exhibit higher lipophilicity compared to pyridazine derivatives due to fewer nitrogen atoms in the aromatic ring. This impacts membrane permeability and metabolic stability .

- Pyridazine derivatives (e.g., 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde) show increased polarity, favoring aqueous solubility but reducing blood-brain barrier penetration .

Substituent Effects: The aldehyde group in the target compound enables facile conjugation with amines or hydrazines, distinguishing it from analogs like the piperazine-ethanol derivative, which is more suited for receptor-binding applications . The 6-chloro substituent common across analogs enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.

The thiazole-carboxylic acid analog’s ionizable group (-COOH) improves water solubility, making it preferable for parenteral formulations .

Synthetic Utility: The target compound’s benzaldehyde group allows for straightforward derivatization into Schiff bases or heterocyclic scaffolds, a feature absent in ethanol- or piperazine-substituted analogs .

Research Implications

These comparisons highlight the structural versatility of chloro-methylpyrimidine derivatives. The target compound’s aldehyde functionality positions it as a critical intermediate for synthesizing bioactive molecules, while analogs with piperazine or carboxylic acid groups may be better suited for direct therapeutic use. Further studies should explore the pharmacokinetic profiles and target-binding affinities of these derivatives to optimize their applications.

生物活性

3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 240.66 g/mol. Its structure features a pyrimidine ring substituted with a chloro group, linked to a benzaldehyde moiety through an ether linkage.

Synthesis

The synthesis of 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrimidine Ring : Utilizing starting materials such as 2-methylpyrimidine derivatives.

- Etherification : The reaction with hydroxybenzaldehyde to form the ether linkage.

- Chlorination : Introducing the chloro substituent at the appropriate position on the pyrimidine ring.

These steps can be optimized for yield and purity through various synthetic techniques including microwave-assisted synthesis or ultrasonic irradiation, which have been shown to enhance reaction efficiency .

Antimicrobial Activity

Research indicates that compounds similar to 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 50-200 µg/mL, indicating moderate to strong antibacterial activity.

Anticancer Properties

Studies have explored the anticancer potential of pyrimidine derivatives, including those related to 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . For example, compounds were tested for their cytotoxic effects on human cancer cell lines, with IC50 values often reported in the low micromolar range.

The biological activity of 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways related to inflammation or cancer progression.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Antibacterial Screening : In one study, various derivatives were screened against Gram-positive and Gram-negative bacteria using the agar disc diffusion method. Compounds showing over 75% inhibition were selected for further analysis .

- Cancer Cell Line Testing : Another study focused on evaluating the effects on breast cancer cell lines, where treated cells exhibited reduced viability and increased markers of apoptosis compared to control groups .

Data Summary Table

| Property/Activity | Observations |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.66 g/mol |

| Antimicrobial Activity (MIC) | 50-200 µg/mL |

| Anticancer Activity (IC50) | Low micromolar range |

| Mechanism of Action | Enzyme inhibition, receptor interaction |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic aromatic substitution (SNAr) for introducing the pyrimidinyloxy group to the benzaldehyde core. Key steps include:

- Step 1 : Preparation of the pyrimidine intermediate (e.g., 6-chloro-2-methylpyrimidin-4-ol) via cyclization of thiourea derivatives with β-keto esters.

- Step 2 : Coupling the pyrimidine intermediate with 3-hydroxybenzaldehyde using Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) or base-mediated nucleophilic substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the pure aldehyde.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~10 ppm) and pyrimidine ring substitution pattern.

- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-III for visualizing thermal ellipsoids . For hydrogen bonding analysis, graph set notation (e.g., Etter’s rules) identifies motifs like or .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (e.g., exact mass for ).

Q. How does the aldehyde group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer: The aldehyde acts as an electrophilic site, enabling:

- Condensation Reactions : With amines (e.g., hydrazines) to form hydrazones, useful for derivatization.

- Wittig Reactions : To synthesize α,β-unsaturated carbonyl derivatives.

- Reduction : NaBH₄ or catalytic hydrogenation converts the aldehyde to a hydroxymethyl group, altering solubility and bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

- Methodological Answer: Contradictions (e.g., high R-factors, twinning) require:

- SHELXL Tweaks : Adjusting restraints for thermal parameters or using TWIN/BASF commands for twinned data .

- Validation Tools : PLATON’s ADDSYM to check missed symmetry or WinGX’s SQUEEZE for solvent masking .

- Cross-Validation : Compare DFT-calculated vs. experimental bond lengths to identify systematic errors.

Q. Can graph set analysis predict hydrogen bonding patterns in its crystal structure?

- Step 1 : Identify donor-acceptor pairs (e.g., aldehyde O→H–Npyrimidine).

- Step 2 : Classify motifs (e.g., rings from dimeric H-bonds).

- Application : Predict packing motifs (e.g., herringbone vs. layered structures) to design co-crystals for enhanced stability.

Q. What computational methods are used to predict its interaction with biological targets?

- Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., EGFR).

- MD Simulations : GROMACS for assessing binding stability under physiological conditions (e.g., RMSD < 2 Å over 100 ns).

- QSAR Models : Train models using pyrimidine derivatives’ IC₅₀ data to predict bioactivity .

Q. How to assess its stability under varying pH and temperature?

- Methodological Answer:

- Forced Degradation Studies : Expose to 0.1 M HCl/NaOH (pH 1–13) at 40–80°C for 24–72 hours.

- Analytical Monitoring : UPLC-PDA to track aldehyde oxidation (retention time shifts) or pyrimidine hydrolysis (new peaks at 254 nm) .

- Kinetic Modeling : Arrhenius plots to extrapolate shelf-life at 25°C.

Q. Does chirality in structural analogs affect bioactivity?

- Methodological Answer:

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to prepare enantiomers.

- Bioactivity Assays : Compare IC₅₀ values of (R)- and (S)-enantiomers in enzyme inhibition assays (e.g., ≥10-fold differences suggest chirality-driven selectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。